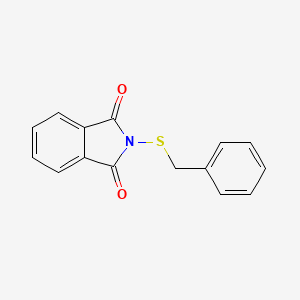

2-(Benzylthio)isoindoline-1,3-dione

Vue d'ensemble

Description

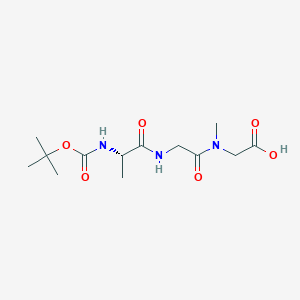

2-(Benzylthio)isoindoline-1,3-dione, also known as 2-benzylthioisoindoline-1,3-dione, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound containing a benzylthio group. Its structure is composed of a benzene ring and a five-membered ring containing an oxygen atom and a sulfur atom, connected by an ethylene bridge. It is a colorless solid that is soluble in organic solvents and has a melting point of 203°C.

Applications De Recherche Scientifique

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione has been synthesized using both traditional and microwave technology, with microwave technology proving to be more efficient in terms of power and reaction time, yielding high product percentages (Li Jin-jin, 2009).

Green Catalytic Systems

Research has focused on developing greener catalytic systems for the synthesis of Isoindoline-1,3-dione derivatives, which have applications in material science and medicine. Water Extract of Onion Peel Ash (WEOPA) has been used as an effective and environmentally friendly catalyst (M. Journal et al., 2019).

Alzheimer’s Disease Research

Isoindoline-1,3-dione derivatives have been studied for their potential as multi-target-directed ligands in Alzheimer’s disease treatment. Modifications of acetylcholinesterase inhibitors led to the discovery of a compound capable of inhibiting key targets in Alzheimer's treatment (Dawid Panek et al., 2018).

Crystal Structure Analysis

The crystal structures of various Isoindoline-1,3-dione derivatives have been extensively studied to understand their pharmacological significance. Hirshfeld surface analysis and computational calculations are integral to this research (H. Ghabbour et al., 2022).

Antimicrobial Activity

Some Isoindoline-1,3-dione derivatives show significant antimicrobial activity, making them potential candidates for drug development. Their effectiveness against various bacterial strains has been evaluated (A. Sabastiyan et al., 2012).

Corrosion Resistance

Isoindoline-1,3-dione based compounds have been used to enhance corrosion resistance in materials. These compounds offer high-performance corrosion resistance, which is critical in many industrial applications (K. Aly et al., 2020).

Herbicide Development

Isoindoline-1,3-dione hybrids have shown potential as herbicides for weed control. The pyrazole-isoindoline-1,3-dione hybrid, in particular, has displayed promising inhibitory activity against key enzymes in plants (Bo He et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(Benzylthio)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a wide array of biological functions including motor activity, cognition, and reward .

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

These include the regulation of motor control and cognitive functions . The compound’s interaction with the dopamine receptor D2 could potentially influence these pathways, leading to downstream effects.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters

Result of Action

One study suggests that isoindolines tested have the best properties as ligands of the dopamine receptor d2 . In an in vivo Parkinsonism mouse model, one of the isoindolines reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(Benzylthio)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is involved in neurotransmission and various neurological processes . The compound binds to the receptor’s allosteric site, altering its conformation and affecting signal transduction pathways. Additionally, this compound has been found to inhibit the aggregation of beta-amyloid proteins, which are implicated in Alzheimer’s disease . This interaction suggests potential therapeutic applications in neurodegenerative disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to induce apoptosis in cancer cells, such as Raji cells, by activating caspase pathways and promoting cell death . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting cell proliferation and promoting programmed cell death. These cellular effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling. Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can induce sustained changes in gene expression and cellular metabolism, suggesting potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert therapeutic effects, such as reducing seizure activity in epilepsy models . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules, influencing cellular processes such as energy production and protein synthesis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

2-benzylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUPDRAKPXFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399488 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14204-26-3 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)